molecular formula C9H13NO3 B14372186 Methyl 6-carbamoylcyclohex-3-ene-1-carboxylate CAS No. 90643-60-0

Methyl 6-carbamoylcyclohex-3-ene-1-carboxylate

Cat. No.: B14372186
CAS No.: 90643-60-0
M. Wt: 183.20 g/mol
InChI Key: CMUBITTUFFZESP-UHFFFAOYSA-N
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Description

Methyl 6-carbamoylcyclohex-3-ene-1-carboxylate is an organic compound with the molecular formula C9H13NO3 It is a derivative of cyclohexene, featuring a carbamoyl group and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-carbamoylcyclohex-3-ene-1-carboxylate typically involves the reaction of cyclohexene with methyl chloroformate and ammonia. The reaction proceeds under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamoyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-carbamoylcyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine.

    Substitution: The ester group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl 6-carbamoylcyclohex-3-ene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-carbamoylcyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyl

Properties

CAS No.

90643-60-0

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

methyl 6-carbamoylcyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C9H13NO3/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h2-3,6-7H,4-5H2,1H3,(H2,10,11)

InChI Key

CMUBITTUFFZESP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC=CCC1C(=O)N

Origin of Product

United States

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